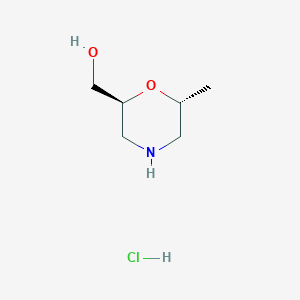![molecular formula C18H17BrN2O3S2 B2461170 (5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324297-68-8](/img/structure/B2461170.png)
(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an intricate organic compound featuring multiple functional groups, including thiophene, benzothiazole, piperidine, and methanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone generally involves multi-step reactions starting from simple precursors:
Step 1: : Synthesis of 5-Bromothiophene-2-carboxylic acid from 2-thiophenecarboxylic acid via bromination.
Step 2: : Conversion of 5-Bromothiophene-2-carboxylic acid to its corresponding acid chloride using thionyl chloride.
Step 3: : Coupling of 5-Bromothiophene-2-carbonyl chloride with 4-(6-methoxybenzo[d]thiazol-2-yl)oxy)piperidine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of each step for scale, including:
Use of continuous flow reactors for efficient bromination and acyl chloride formation.
Employing robust catalytic systems to ensure high yields and purity.
Implementing solvent recovery and recycling systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : It may undergo oxidation, particularly at the thiophene ring.
Reduction: : Reduction could occur at the carbonyl group, converting it into an alcohol.
Substitution: : Halogen substitution reactions can modify the bromine atom on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: : Typical halogenation reagents, such as N-bromosuccinimide (NBS), in the presence of light for radical bromination.
Major Products Formed
From oxidation: Formation of sulfone derivatives.
From reduction: Conversion to the corresponding alcohols.
From substitution: Other halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can serve as a building block in organic synthesis, providing a platform for developing new molecules with diverse functionalities.
Biology and Medicine
Pharmacological Potential: : The structure suggests potential bioactivity, making it a candidate for drug discovery, particularly in targeting neurological pathways or cancer research.
Biochemical Pathways: : Studies might explore its interaction with enzymes or receptors.
Industry
Material Science: : Could be used in the synthesis of organic electronic materials.
Chemical Sensors: : Its reactive groups could be employed in sensor technology to detect various analytes.
Mechanism of Action
Molecular Targets
The mechanism may involve interactions with specific proteins or enzymes, depending on the application context, such as binding to receptor sites or inhibiting enzyme activity.
Pathways Involved
Pathways could include modulation of neurotransmitter systems in neurological research or inhibition of particular signaling pathways in cancer research.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
(5-Fluorothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Uniqueness
Compared to its chlorinated or fluorinated analogs, (5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone might exhibit different reactivity and binding properties due to the size and electronegativity of the bromine atom.
This article captures the intricate nature of this compound and explores its synthetic routes, reactions, and potential applications
Properties
IUPAC Name |
(5-bromothiophen-2-yl)-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S2/c1-23-12-2-3-13-15(10-12)26-18(20-13)24-11-6-8-21(9-7-11)17(22)14-4-5-16(19)25-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESWVNLCYPSCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2461088.png)
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/new.no-structure.jpg)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2461092.png)


![N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2461098.png)


![Methyl 3-{[(2-furylmethyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2461104.png)


![N-[4-(Aminomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2461107.png)

